

Definitive Structural Elucidation of 2-Propoxybenzotrile: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 2-Propoxybenzotrile

CAS No.: 6609-58-1

Cat. No.: B1586574

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Strategic Overview

2-Propoxybenzotrile (

, MW 161.[1]20) is a critical intermediate in the synthesis of pharmaceuticals and liquid crystal displays (LCDs). Its structural validation presents a specific challenge: distinguishing the ortho-substitution pattern from its para-isomer (4-propoxybenzotrile) and quantifying potential impurities from the Williamson ether synthesis (e.g., unreacted 2-hydroxybenzotrile).[1]

This guide moves beyond basic identification. We compare Routine Quality Control (Method A) against Definitive Structural Elucidation (Method B). While Method A suffices for batch release, Method B is required for New Chemical Entity (NCE) registration and impurity profiling.[1]

The Chemical Context

The molecule consists of a benzene ring substituted at the 1-position with a cyano group (electron-withdrawing) and at the 2-position with a propoxy group (electron-donating). This

"push-pull" electronic environment creates distinct spectroscopic signatures essential for validation.

Mass Spectrometry: The Fragmentation Fingerprint

Mass spectrometry (MS) provides the first line of evidence.^[1] For **2-propoxybenzotrile**, Electron Ionization (EI) is superior to Soft Ionization (ESI) for structural proof because the fragmentation pattern reveals the alkyl chain length and the ether linkage.

Mechanistic Insight: The McLafferty Rearrangement

A unique feature of alkyl aryl ethers with an alkyl chain

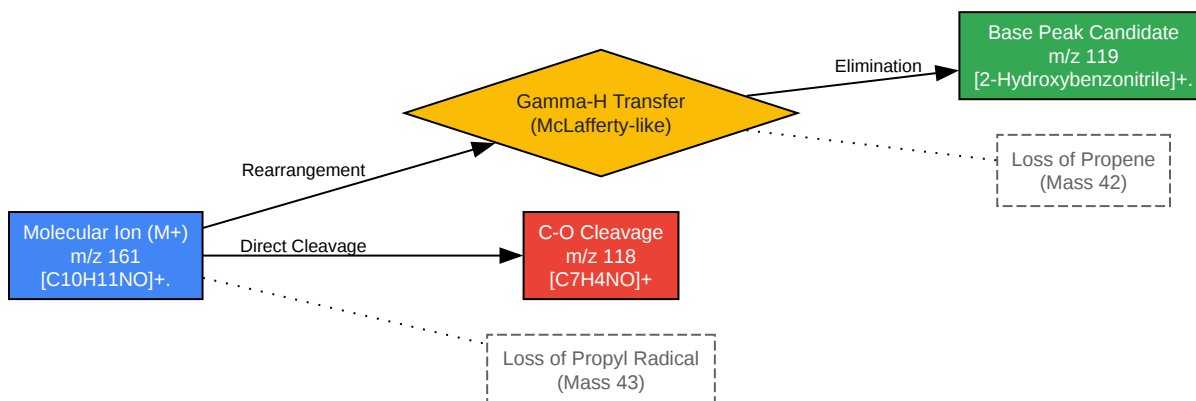
2 carbons is the McLafferty-like rearrangement. In **2-propoxybenzotrile**, the

-hydrogen on the propyl chain transfers to the aromatic ring (or oxygen), leading to the elimination of a neutral alkene (propene).

- Molecular Ion (): m/z 161 (distinct, medium intensity).^[1]
- Diagnostic Peak 1 (Loss of Alkene): m/z 119.^[1] This corresponds to the radical cation of 2-hydroxybenzotrile ().^[1] This confirms the presence of the propyl ether.
- Diagnostic Peak 2 (Alpha Cleavage): m/z 118.^[1] Loss of the propyl radical () leaves the cyanophenoxy cation.

Visualization: MS Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways that validate the structure.



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Figure 1: Competing fragmentation pathways for **2-propoxybenzoyl cation** under Electron Ionization (EI).

NMR Spectroscopy: The Structural Skeleton

While MS confirms the mass and functional groups, NMR determines the substitution pattern (Regiochemistry).

H NMR Analysis (Proton)

The 2-position (ortho) substitution breaks the symmetry of the benzene ring, creating a complex ABCD aromatic system, unlike the symmetric AA'BB' system seen in the 4-propoxy isomer.

Region	Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
Aliphatic	1.05	Triplet ()	3H		Terminal methyl of propyl chain. [1]
Aliphatic	1.85	Multiplet ()	2H		Beta-protons; coupling to both and [1]
Ether	4.05	Triplet ()	2H		Deshielded by Oxygen. [1] Diagnostic for ether linkage.
Aromatic	6.95 - 7.05	Doublet/Triplet	2H	H-3, H-5	Ortho/Para to alkoxy group (electron-donating shielding). [1]
Aromatic	7.50 - 7.60	Multiplet	2H	H-4, H-6	Ortho/Para to cyano group (electron-withdrawing deshielding). [1]

Critical Validation Point: To confirm the ortho isomer, look for the splitting of the aromatic protons.

- Ortho (2-propoxy): Four distinct proton environments (often overlapping into 2 groups of 2). [1]
- Para (4-propoxy): Two distinct proton environments (symmetric doublets).[1]

C NMR Analysis (Carbon)

- Nitrile Carbon (): ~116 ppm (Characteristic weak signal).[1]
- Ipso-Carbon (Ether): ~160 ppm (Deshielded by Oxygen).[1]
- Ipso-Carbon (Nitrile): ~102 ppm (Shielded by anisotropy of CN).[1]

Comparative Protocol: Routine vs. Rigorous

Do not use a "one-size-fits-all" approach. Select the method based on your validation stage.

Table 1: Performance Comparison of Analytical Workflows

Feature	Method A: Routine QC (Batch Release)	Method B: Rigorous Elucidation (NCE/Reference)
Primary Technique	GC-MS (Low Res) + 1D H NMR	LC-HRMS (Q-TOF) + 2D NMR (HSQC/HMBC)
Time to Result	< 1 Hour	24 - 48 Hours
Isomer Specificity	Moderate (Retention time dependent)	High (Coupling constants confirm regiochemistry)
Impurity Detection	Volatiles only (e.g., solvents)	Non-volatiles (e.g., inorganic salts, dimers)
Data Output	Mass Fingerprint + Proton Count	Exact Mass (<5 ppm) + Carbon Connectivity
Cost	Low	High

Detailed Experimental Methodologies

Protocol A: GC-MS Sample Preparation (Routine)

- Solvent: Methanol or Ethyl Acetate (HPLC Grade).[1]

- Concentration: 1 mg/mL.[1]

- Injection: 1

L, Split ratio 20:1.[1]

- Column: DB-5ms or equivalent (non-polar capillary).[1]

- Temperature Program: Hold 50°C (2 min)

Ramp 20°C/min to 280°C.

- Why this works: **2-Propoxybenzotrile** is thermally stable and volatile.[1] The non-polar column separates it easily from the more polar starting material (2-hydroxybenzotrile).

Protocol B: 2D NMR Structural Proof (Rigorous)

- Solvent:

(Deuterated Chloroform) with 0.03% TMS.[1]

- Concentration: 10-15 mg in 0.6 mL solvent.

- Experiments:

- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[1] Use this to assign the aliphatic chain.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows 2-3 bond couplings.[1]

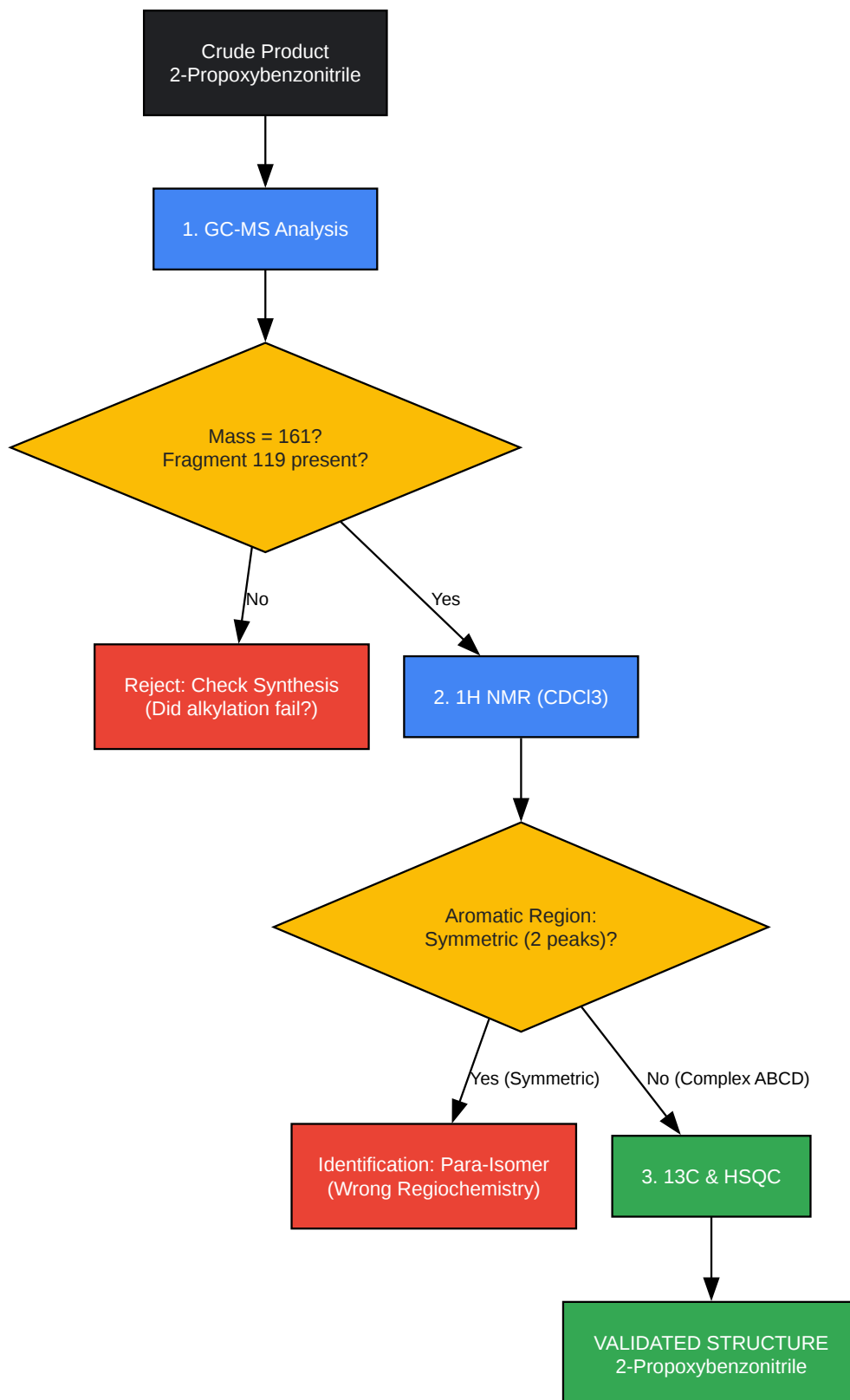
- Key Correlation: Look for a cross-peak between the Ether Protons (

4.[1]05) and the Aromatic Ipso-Carbon (

160).[1] This definitively connects the propoxy group to the ring.

Visualization: Analytical Workflow

This diagram guides the decision-making process for validating the sample.



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Figure 2: Step-by-step logic flow for distinguishing the target molecule from synthetic failures and isomers.

References

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Sources

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